![molecular formula C18H20N4OS B3018253 2-(1-methyl-1H-indol-3-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide CAS No. 1797320-72-9](/img/structure/B3018253.png)
2-(1-methyl-1H-indol-3-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-(1-methyl-1H-indol-3-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide" is a complex molecule that appears to be related to various heterocyclic compounds described in the provided papers. These compounds are of interest due to their potential biological activities and applications in medicinal chemistry. The papers discuss the synthesis, characterization, and biological evaluation of related compounds, which can provide insights into the properties and potential uses of the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-step reactions, starting from readily available precursors. For instance, the synthesis of pyrrolo[2,1-b]thiazole derivatives is achieved by refluxing certain esters in POCl3 followed by amination with primary aliphatic amines . Similarly, functionalized 2-indolizin-3-yl-1,3-benzothiazoles are obtained from the reaction between pyridinium iodide and acetylenic esters . These methods suggest that the synthesis of the compound would likely involve a multi-step process, possibly starting with an indole derivative and incorporating thiazole and pyrrolidine moieties through subsequent reactions.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are typically confirmed using various analytical techniques such as X-ray diffraction, NMR, and mass spectrometry . These techniques would be essential in determining the structure of "2-(1-methyl-1H-indol-3-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide" and ensuring the correct formation of the desired product.
Chemical Reactions Analysis
The related compounds undergo various chemical reactions, including amination, esterification, and coupling reactions, to introduce different functional groups and achieve the desired molecular complexity . The reactivity of the compound would likely be influenced by the presence of the indole, thiazole, and pyrrolidine moieties, which can participate in various chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of heteroatoms and functional groups can affect properties like solubility, melting point, and stability. For example, the synthesis and characterization of N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide and its analogs involve studying their aqueous solution chemistry, which is crucial for understanding their behavior in biological systems . The compound would similarly require analysis of its physical and chemical properties to predict its solubility, stability, and reactivity.
Biological Activity Analysis
The biological activities of related compounds are evaluated through various in vitro assays against different cell lines and pathogens. For instance, compounds derived from indibulin and combretastatin scaffolds show cytotoxic activity against breast cancer cell lines . Additionally, synthesized benzothiazole derivatives exhibit antibacterial, antituberculosis, and antifungal efficacy . These studies indicate that "2-(1-methyl-1H-indol-3-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide" could also possess significant biological activities, which would warrant further investigation through similar biological evaluations.
Scientific Research Applications
Synthesis and Insecticidal Assessment
A study by Fadda et al. (2017) utilized a compound similar to 2-(1-methyl-1H-indol-3-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide as a precursor for synthesizing various heterocycles. These compounds were tested as insecticidal agents against the cotton leafworm, Spodoptera littoralis, demonstrating potential applications in pest control (Fadda et al., 2017).
Synthesis of Heterocyclic Assemblies
Obydennov et al. (2017) showed that 2-(1,3-thiazolidin-2-ylidene)acetamides can be used in cyclocondensation reactions to form new heterocyclic assemblies. This indicates its utility in creating diverse chemical structures for various applications (Obydennov et al., 2017).
Synthesis and Antiproliferative Activity Studies
Alqahtani and Bayazeed (2020) synthesized new compounds linked to thiazole hybrids, indicating the role of similar structures in the development of potential anticancer agents. The study highlighted the synthesis strategy and evaluated the cytotoxicity properties against various cancer cell lines (Alqahtani & Bayazeed, 2020).
properties
IUPAC Name |
2-(1-methylindol-3-yl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-21-11-13(15-4-2-3-5-16(15)21)10-17(23)20-14-6-8-22(12-14)18-19-7-9-24-18/h2-5,7,9,11,14H,6,8,10,12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COBSPUAGGKCJMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NC3CCN(C3)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-indol-3-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.